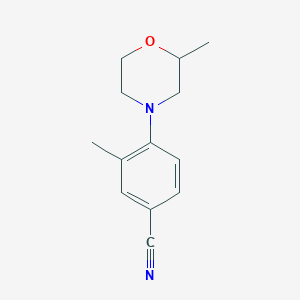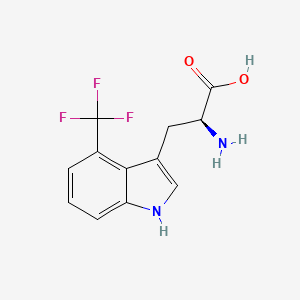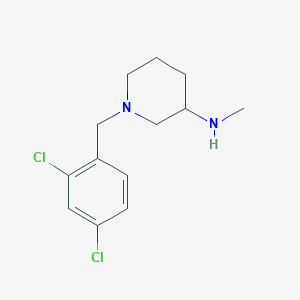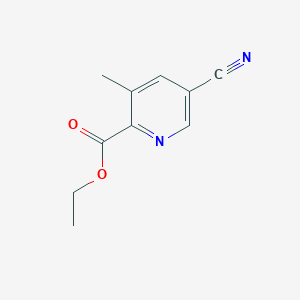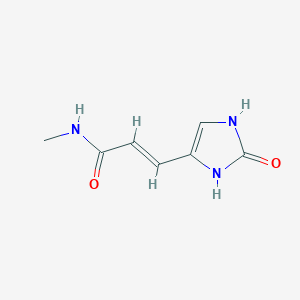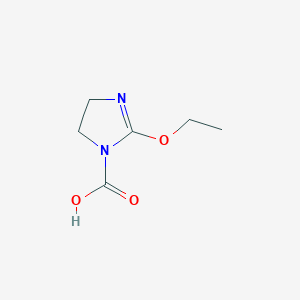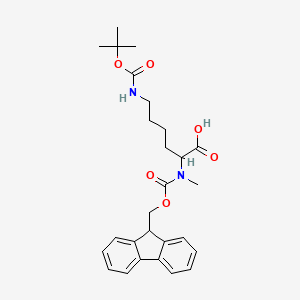![molecular formula C26H19NO9 B12817717 C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)
C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(6)-Carboxyfluorescein N-hydroxysuccinimide ester is a fluorescent dye commonly used in bioconjugation and labeling applications. This compound is particularly valued for its ability to form stable amide bonds with primary amines, making it an essential tool in various biochemical and molecular biology experiments. The compound exhibits strong green fluorescence, which is useful for imaging and detection purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester typically involves the reaction of 5(6)-Carboxyfluorescein with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. The compound is typically stored at low temperatures in the absence of moisture to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
5(6)-Carboxyfluorescein N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and is commonly used in bioconjugation techniques .
Common Reagents and Conditions
Reagents: Primary amines, coupling agents like DCC or EDC.
Conditions: Anhydrous solvents (DMF, DMSO), mild temperatures to prevent hydrolysis.
Major Products
The major product of the reaction between 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester and primary amines is a fluorescently labeled amide. This product retains the strong green fluorescence characteristic of the parent compound .
Aplicaciones Científicas De Investigación
5(6)-Carboxyfluorescein N-hydroxysuccinimide ester is widely used in various scientific research fields:
Chemistry: Used for labeling and tracking molecules in complex chemical reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific proteins or nucleic acids.
Industry: Applied in the development of biosensors and diagnostic kits
Mecanismo De Acción
The mechanism of action of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester involves the formation of a covalent bond between the N-hydroxysuccinimide ester group and primary amines on target molecules. This reaction results in the formation of a stable amide bond, effectively labeling the target molecule with the fluorescent dye. The fluorescence of the compound allows for easy detection and imaging of the labeled molecules .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein isothiocyanate (FITC): Another commonly used fluorescent dye for labeling amines.
Rhodamine B isothiocyanate: Used for similar applications but emits red fluorescence.
Alexa Fluor dyes: A series of fluorescent dyes with varying emission spectra for multiplexing applications.
Uniqueness
5(6)-Carboxyfluorescein N-hydroxysuccinimide ester is unique due to its high reactivity with primary amines and its strong green fluorescence. Unlike some other dyes, it forms highly stable amide bonds, making it particularly useful for long-term labeling and imaging studies .
Propiedades
Fórmula molecular |
C26H19NO9 |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) acetate;2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H12O5.C6H7NO4/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;1-4(8)11-7-5(9)2-3-6(7)10/h1-10,21H,(H,23,24);2-3H2,1H3 |
Clave InChI |
STUDUJDWFUAOEN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON1C(=O)CCC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


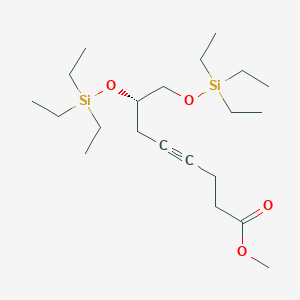
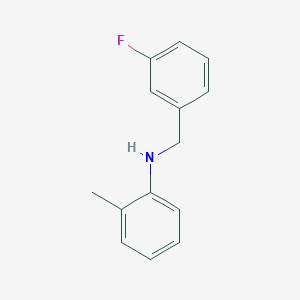

![Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12817667.png)

